molecular formula C7H5ClN4O2S B14608307 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- CAS No. 60436-99-9

1H-Tetrazole-5-sulfonyl chloride, 1-phenyl-

Cat. No.: B14608307
CAS No.: 60436-99-9
M. Wt: 244.66 g/mol
InChI Key: XXBDCWJCGKZGPY-UHFFFAOYSA-N
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Description

1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability over a wide pH range. They have significant applications in medicinal chemistry, coordination chemistry, material science, and photography .

Preparation Methods

The synthesis of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- typically involves the reaction of 1-phenyl-1H-tetrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product .

Industrial production methods for tetrazole derivatives often involve eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The tetrazole ring’s electron density and stability contribute to its reactivity and ability to form stable complexes with metals and other compounds .

Comparison with Similar Compounds

1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- can be compared with other tetrazole derivatives such as:

The uniqueness of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- lies in its reactivity due to the sulfonyl chloride group, making it a versatile reagent in organic synthesis and industrial applications .

Properties

CAS No.

60436-99-9

Molecular Formula

C7H5ClN4O2S

Molecular Weight

244.66 g/mol

IUPAC Name

1-phenyltetrazole-5-sulfonyl chloride

InChI

InChI=1S/C7H5ClN4O2S/c8-15(13,14)7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H

InChI Key

XXBDCWJCGKZGPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)Cl

Origin of Product

United States

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